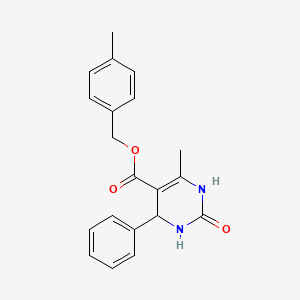
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRD-9424 belongs to the class of pyrrolidinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce several biochemical and physiological effects in cancer cells, including the downregulation of oncogenic signaling pathways and the upregulation of tumor suppressor genes. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their eventual death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent antiproliferative activity against several cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with 2,4-dimethylphenylhydrazine to obtain the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form the pyrazoline intermediate, which is subsequently cyclized to form the pyrrolidinecarboxamide derivative.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of several scientific studies, which have explored its potential applications in various fields. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-12-3-8-17(13(2)9-12)21-19(24)14-10-18(23)22(11-14)16-6-4-15(20)5-7-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFGMPUDJQTWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387177 |
Source


|
| Record name | STK026606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
6053-12-9 |
Source


|
| Record name | STK026606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)


![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)


![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)